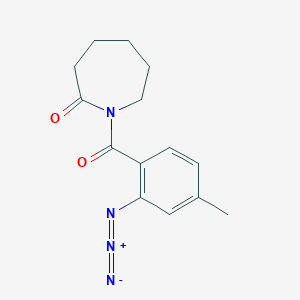

4(3H)-Pyrimidinone, 6-amino-2,5-dihydro-5-nitroso-2-thioxo-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4(3H)-Pyrimidinone, 6-amino-2,5-dihydro-5-nitroso-2-thioxo- is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure. Compounds of this nature are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pyrimidinone, 6-amino-2,5-dihydro-5-nitroso-2-thioxo- typically involves multi-step organic reactions. Common starting materials might include pyrimidine derivatives, which undergo nitration, amination, and thiolation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, wobei möglicherweise Sulfoxide oder Sulfone entstehen.

Reduktion: Reduktionsreaktionen könnten Nitrosogruppen zu Aminen oder Hydroxylaminen umwandeln.

Substitution: Nucleophile oder elektrophile Substitutionsreaktionen könnten an verschiedenen Positionen am Pyrimidinring auftreten.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So könnte beispielsweise die Oxidation zu Sulfoxiden führen, während die Reduktion Amine erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie könnte diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur könnte sie zu einem wertvollen Zwischenprodukt in der organischen Synthese machen.

Biologie

Biologisch wurden Verbindungen mit ähnlichen Strukturen auf ihr Potenzial als Enzyminhibitoren, antimikrobielle Mittel und Antikrebsmittel untersucht. Das Vorhandensein von Nitroso- und Thioxogruppen könnte zu ihrer biologischen Aktivität beitragen.

Medizin

In der Medizin werden Derivate von Pyrimidinonverbindungen oft auf ihr therapeutisches Potenzial untersucht. Diese Verbindung könnte auf ihre Auswirkungen auf bestimmte biologische Zielstrukturen oder Signalwege untersucht werden.

Industrie

Industriell könnten solche Verbindungen aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien, darunter Polymere und Beschichtungen, verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus dieser Verbindung hängt von ihren spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Mögliche Mechanismen könnten die Hemmung von Enzymen, die Wechselwirkung mit Nukleinsäuren oder die Störung zellulärer Prozesse umfassen. Detaillierte Studien wären erforderlich, um diese Signalwege aufzuklären.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include inhibition of enzymes, interaction with nucleic acids, or disruption of cellular processes. Detailed studies would be required to elucidate these pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4(3H)-Pyrimidinon, 2-thioxo-: Ähnliche Struktur, jedoch ohne die Nitroso- und Aminogruppen.

6-Amino-2-thioxo-4(3H)-pyrimidinon: Ähnlich, aber ohne die Nitrosogruppe.

5-Nitroso-2-thioxo-4(3H)-pyrimidinon: Fehlt die Aminogruppe.

Einzigartigkeit

Das Vorhandensein sowohl von Nitroso- als auch von Aminogruppen sowie der Thioxogruppe macht 4(3H)-Pyrimidinon, 6-Amino-2,5-dihydro-5-nitroso-2-thioxo- einzigartig. Diese funktionellen Gruppen könnten im Vergleich zu ähnlichen Verbindungen eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen.

Eigenschaften

Molekularformel |

C4H4N4O2S |

|---|---|

Molekulargewicht |

172.17 g/mol |

IUPAC-Name |

6-amino-5-nitroso-2-sulfanylidene-5H-pyrimidin-4-one |

InChI |

InChI=1S/C4H4N4O2S/c5-2-1(8-10)3(9)7-4(11)6-2/h1H,(H3,5,6,7,9,11) |

InChI-Schlüssel |

ROTCXRFUUCDRHE-UHFFFAOYSA-N |

Kanonische SMILES |

C1(C(=NC(=S)NC1=O)N)N=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Tert-butoxycarbonyl)amino]-4-(pyridin-3-yl)butanoic acid](/img/structure/B12516143.png)

![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12516157.png)

![Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]-](/img/structure/B12516167.png)